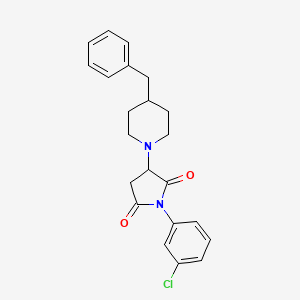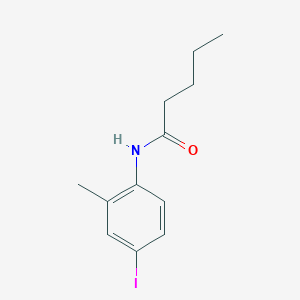
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-piperidinyl)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic stimulant that acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin. It has been reported to have powerful psychostimulant effects and has been associated with a number of adverse effects, including addiction, psychosis, and even death.
Mechanism of Action
MDPV acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin. It binds to the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, effectively blocking their reuptake. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in a stimulant effect.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects. It has been reported to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. It has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
MDPV has been used in a number of laboratory experiments to investigate the effects of stimulants on the brain and behavior. One advantage of using MDPV is that it has a well-defined mechanism of action and is relatively easy to synthesize. However, one limitation is that it has a high potential for abuse and can be dangerous to handle.
Future Directions
There are a number of future directions for research on MDPV. One area of interest is the development of new drugs that target the same neurotransmitter transporters as MDPV, but with fewer adverse effects. Another area of interest is the investigation of the long-term effects of MDPV use, particularly in terms of addiction and other adverse outcomes. Finally, researchers are interested in exploring the potential therapeutic uses of MDPV and related compounds, particularly in the treatment of mood disorders and other psychiatric conditions.
Synthesis Methods
MDPV can be synthesized using a number of different methods. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and paraformaldehyde in the presence of hydrochloric acid. This reaction produces MDPV as a hydrochloride salt.
Scientific Research Applications
MDPV has been the subject of a number of scientific studies, particularly in the field of neuroscience and pharmacology. Researchers have investigated the mechanism of action of MDPV, as well as its biochemical and physiological effects.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c18-14(6-9-17-7-2-1-3-8-17)13-4-5-15-16(12-13)20-11-10-19-15;/h4-5,12H,1-3,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDUTDNZAXNEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)


![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
